3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide is an organic compound with a complex structure that includes a methanesulfonylphenyl group, a morpholinyl group, and a thianyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methanesulfonylphenylamine with a thianylmethyl chloride derivative in the presence of a base to form the intermediate. This intermediate is then reacted with morpholine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The morpholinyl and thianyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methanesulfonylphenyl)morpholin-3-one
- 3-{5-[(morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol
Uniqueness
3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonyl group provides strong electron-withdrawing effects, while the morpholinyl and thianyl groups enhance its binding affinity and selectivity for molecular targets.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H30N2O4S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide |
InChI |
InChI=1S/C20H30N2O4S2/c1-28(24,25)18-5-2-17(3-6-18)4-7-19(23)21-16-20(8-14-27-15-9-20)22-10-12-26-13-11-22/h2-3,5-6H,4,7-16H2,1H3,(H,21,23) |
InChI Key |
KVCWUYGZXKZERF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCSCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.